5-Bromo-3-(piperidin-3-yl)pyridin-2-amine
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Overview
Description
5-Bromo-3-(piperidin-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H14BrN3 It is a brominated derivative of pyridine, featuring a piperidine ring attached to the pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(piperidin-3-yl)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of a piperidine moiety. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. Subsequent reactions with piperidine under controlled conditions yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent piperidine attachment using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(piperidin-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-(piperidin-3-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(piperidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(piperidin-1-yl)pyridin-2-amine: Similar structure but with a different position of the piperidine ring attachment.
5-Bromo-2-(piperidin-3-yl)pyridin-4-amine: Another brominated pyridine derivative with a different substitution pattern.
Uniqueness
5-Bromo-3-(piperidin-3-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H14BrN3 |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
5-bromo-3-piperidin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H14BrN3/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h4,6-7,13H,1-3,5H2,(H2,12,14) |
InChI Key |
SPVXHMNTXVXXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
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